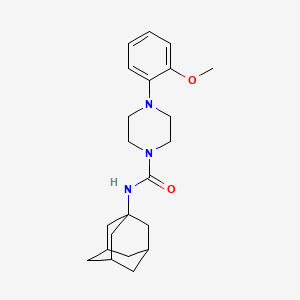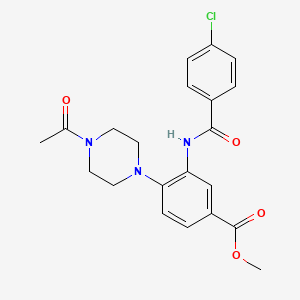![molecular formula C15H14N4O2 B4419207 N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE](/img/structure/B4419207.png)
N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE
Vue d'ensemble
Description
N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE is a complex organic compound that features an imidazo[1,2-a]pyrimidine moietyThe imidazo[1,2-a]pyrimidine scaffold is known for its diverse biological activities, making it a valuable structure in the synthesis of therapeutic agents .
Mécanisme D'action
The organic corrosion inhibitor needs at least polar groups, through which molecules can combine the metal surface, such as the functional group(s) with a heteroatom(s) (N, P, O, or S) containing lone pair electrons; the combination between the molecule and the metal surface can also be achieved through the interaction between the delocalized “π” electron of the double bond or aromatic ring and the “d” orbital of the metal .
Safety and Hazards
Orientations Futures
The future directions for “N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide” could involve further studies on its inhibitory performance against mild steel corrosion in harsh corrosive environments such as salt solution or acid solution . Additionally, more research could be conducted to explore its wide range of applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic methodologies include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with various nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anticancer and antiviral activities.
Imidazo[1,2-a]pyrimidine: Similar in structure but may have different biological activities.
N-(pyridin-2-yl)amides: Known for their therapeutic potential in various diseases.
Uniqueness
N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE is unique due to its specific substitution pattern and the presence of the methoxyacetamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-10-14(20)17-12-5-3-11(4-6-12)13-9-19-8-2-7-16-15(19)18-13/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOMSOMLHFVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4419128.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419137.png)
![2-[[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B4419150.png)
![6-(4-METHOXYBENZYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4419152.png)
![4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4419160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4419172.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)morpholine-4-carboxamide](/img/structure/B4419173.png)
![4-FLUORO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE](/img/structure/B4419177.png)
![2-amino-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4419187.png)
![N-(4-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4419193.png)
![4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4419196.png)


